Benzamide, N-2-benzothiazolyl-4-nitro-
Overview
Description
Benzamide, N-2-benzothiazolyl-4-nitro-, also known as N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide, is a chemical compound with the molecular formula C14H9N3O3S and a molecular weight of 299.31 g/mol . This compound is characterized by the presence of a benzamide group attached to a benzothiazole ring, which is further substituted with a nitro group at the 4-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide is Acyl-CoA desaturase 1 . This enzyme plays a crucial role in the biosynthesis of unsaturated fatty acids, which are vital components of cell membranes and signaling molecules.
Biochemical Pathways
The compound’s interaction with Acyl-CoA desaturase 1 affects the fatty acid metabolism pathway . By potentially inhibiting the enzyme, the compound could disrupt the conversion of saturated fatty acids to unsaturated fatty acids. This disruption could have downstream effects on various biological processes, including cell membrane fluidity and signal transduction.
Result of Action
The molecular and cellular effects of N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide’s action are likely related to its impact on fatty acid metabolism. By potentially inhibiting Acyl-CoA desaturase 1, the compound could alter the composition of unsaturated fatty acids in cells, which could affect various cellular functions and processes .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with certain enzymes and proteins . For instance, it has been reported that similar benzimidazole derivatives can act as allosteric activators of human glucokinase . This suggests that Benzamide, N-2-benzothiazolyl-4-nitro- might also interact with enzymes in a similar manner.
Cellular Effects
It is hypothesized that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that this compound interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-2-benzothiazolyl-4-nitro- typically involves the reaction of 2-aminobenzothiazole with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of Benzamide, N-2-benzothiazolyl-4-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and reaction time. The product is then purified using techniques like column chromatography or crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-2-benzothiazolyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Benzamide, N-2-benzothiazolyl-4-nitro- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Benzamide, N-2-benzothiazolyl-4-nitro- can be compared with other similar compounds, such as:
Benzamide: The simplest amide derivative of benzoic acid.
4-Nitrobenzamide: A compound with a nitro group at the 4-position of the benzamide ring.
2-Nitrobenzamide: A compound with a nitro group at the 2-position of the benzamide ring.
The uniqueness of Benzamide, N-2-benzothiazolyl-4-nitro- lies in its benzothiazole ring, which imparts distinct chemical and biological properties compared to other benzamide derivatives .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c18-13(9-5-7-10(8-6-9)17(19)20)16-14-15-11-3-1-2-4-12(11)21-14/h1-8H,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKOILBJPWVKQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188844 | |
Record name | Benzamide, N-2-benzothiazolyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35353-21-0 | |
Record name | Benzamide, N-2-benzothiazolyl-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035353210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-2-benzothiazolyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1,3-BENZOTHIAZOL-2-YL)-4-NITROBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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